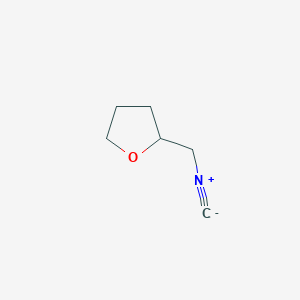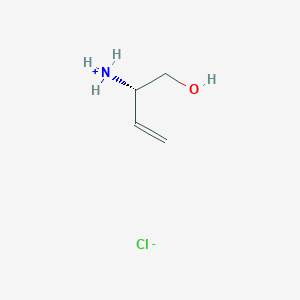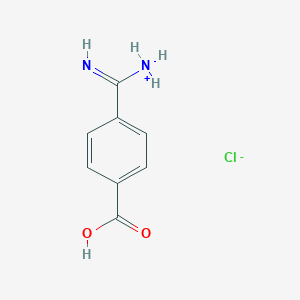
4,4-Dimethylpiperidinium chloride
Vue d'ensemble
Description
4,4-Dimethylpiperidinium chloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66164 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the reaction of 4-fluorobenzonitrile with 4,4-dimethylpiperidine hydrochloride to yield 4-(4,4-dimethylpiperidin-1-yl)benzonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom .Physical And Chemical Properties Analysis
This compound has a melting point of 227-228℃ . It is stored in an inert atmosphere at room temperature . The compound is classified as dangerous, with the hazard statement "H330 Fatal if inhaled" .Applications De Recherche Scientifique
Mepiquat Chloride (MC), a derivative of 4,4-Dimethylpiperidinium chloride, in Cotton Cultivation : MC is extensively used to regulate vegetative growth in cotton. It inhibits leaf expansion, reduces leaf diffuse resistance and photosynthetic rates, impacting the carbon and water economies of cotton plants (Fernández, Cothren, & McInnes, 1992).
Impact on Biomass Partitioning : MC affects biomass partitioning in cotton by inhibiting the growth of branches and stems and promoting the growth of fine roots. It leads to a more compact canopy structure and may induce water-conservative behavior (Fernández, Cothren, & McInnes, 1991).
Variable Yield Responses to MC : The use of MC in cotton has shown erratic yield responses, likely due to challenges in choosing the proper rate and timing of application. A model was developed to predict the effect of MC on plant growth parameters, providing a tool for optimal chemical use (Reddy et al., 1995).
Role in Drought Resistance : MC has been found to increase drought resistance in cotton seedlings by accelerating root growth, enhancing water absorption, and improving seedling survival under water-stressed conditions (Xu & Taylor, 1992).
Effect on Photosynthesis and Growth : MC impacts photosynthesis and growth in cotton, reducing plant height, leaf area, and net photosynthetic rates. It also affects chlorophyll content and the activity of RuBP carboxylase (Reddy, Reddy, & Hodges, 1996).
Use in Chemical Male Flower Thinning in Walnut : In addition to cotton, it has been studied for its effects on thinning walnut male flowers, showing significant effectiveness (Duan Ze-min, 2005).
Polyelectrolyte Behavior : Studies on poly(methylene N,N-dimethylpiperidinium chloride) in various solutions have provided insights into the behavior of these compounds in different environments, including their viscometric properties and macromolecular characteristics (Ioan et al., 1977).
Safety and Hazards
The safety data sheet for 4,4-Dimethylpiperidinium chloride indicates that it is fatal if inhaled . In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given . If the victim is not breathing, artificial respiration should be given, and a doctor should be consulted immediately .
Propriétés
IUPAC Name |
4,4-dimethylpiperidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCRVHZMQHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC[NH2+]CC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38646-68-3 | |
| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















